7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde
Description
Historical Context of Imidazo[1,2-a]pyrazine Discovery and Development
The discovery and development of imidazo[1,2-a]pyrazine compounds represents a significant milestone in heterocyclic chemistry research. The first instance of imidazo[1,2-a]pyrazine synthesis was reported in 1957, marking the beginning of interest in their synthesis and applications. This initial breakthrough established the foundation for subsequent decades of research into this versatile class of heterocyclic compounds. The development of these compounds has been driven by their demonstrated utility as scaffolds in organic synthesis and drug development, with researchers recognizing their potential across multiple therapeutic areas.
The historical progression of imidazo[1,2-a]pyrazine research has been characterized by continuous improvements in synthetic methodologies and expanding understanding of their biological applications. Early synthetic approaches were limited in scope and efficiency, but subsequent developments have introduced more sophisticated methods including multicomponent reactions and metal-catalyzed processes. The evolution of synthesis techniques has enabled the preparation of increasingly complex derivatives, including specialized compounds such as 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde, which incorporate specific functional groups that enhance their utility in research applications.
Recent advances in the field have focused on developing more efficient synthetic routes and exploring the reactivity patterns of these compounds. The introduction of iodine-catalyzed methods for synthesizing imidazo[1,2-a]pyrazines through one-pot three-component condensations represents a significant advancement in synthetic efficiency. These developments have facilitated broader research into structure-activity relationships and enabled the preparation of compounds with enhanced selectivity and potency profiles.
Significance of this compound in Chemical Research
This compound occupies a unique position within chemical research due to its distinctive structural features and functional group arrangement. The compound incorporates a tetrahydro modification of the traditional imidazo[1,2-a]pyrazine core, which significantly alters its chemical properties and reactivity profile compared to fully aromatic analogs. The presence of the carbaldehyde functional group at the 2-position provides a reactive site for further chemical transformations, making this compound particularly valuable as a synthetic intermediate.
The significance of this compound extends beyond its utility as a synthetic building block. Research has demonstrated that modifications to the imidazo[1,2-a]pyrazine core, particularly through the introduction of tetrahydro functionality and specific substituents, can dramatically influence biological activity profiles. The methyl substitution at the 7-position combined with the tetrahydro nature of the ring system creates a unique three-dimensional structure that may exhibit distinct binding characteristics compared to other members of this chemical class.
Current research applications of this compound focus primarily on its role as an intermediate in the synthesis of more complex molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, including oxidation to carboxylic acids, reduction to primary alcohols, and condensation reactions with amines and other nucleophiles. These transformations enable the construction of libraries of related compounds for structure-activity relationship studies and pharmaceutical research.
Classification within Heterocyclic Chemistry Framework
Within the comprehensive framework of heterocyclic chemistry, this compound belongs to the class of nitrogen-containing bicyclic heterocycles. This compound represents a specific subset of imidazo[1,2-a]pyrazines that have been modified through partial saturation of the pyrazine ring system. The classification of this compound involves multiple levels of structural hierarchy, beginning with its identification as a heterocyclic compound containing nitrogen atoms within the ring structure.
The bicyclic nature of this compound places it within the category of fused ring systems, where two distinct heterocyclic rings share a common bond. Specifically, the imidazole ring is fused to a tetrahydropyrazine ring through a shared nitrogen atom and carbon-carbon bond. This fusion pattern creates a rigid molecular scaffold that constrains the overall conformation of the molecule and influences its chemical and biological properties. The tetrahydro modification distinguishes this compound from fully aromatic imidazo[1,2-a]pyrazines, placing it in a specialized subcategory of partially saturated heterocycles.
From a medicinal chemistry perspective, this compound can be classified as a privileged scaffold due to the demonstrated biological activity of related compounds. The imidazo[1,2-a]pyrazine framework has been recognized for its ability to interact with diverse biological targets, and the specific modifications present in this compound may confer unique selectivity profiles. The classification also extends to its functional group composition, with the aldehyde moiety providing additional chemical reactivity that distinguishes it from other members of the class.
Properties
IUPAC Name |
7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-10-2-3-11-4-7(6-12)9-8(11)5-10/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXOMJBYPJJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C=C(N=C2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474376 | |
| Record name | 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-20-5 | |
| Record name | 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with an aldehyde derivative in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities. The scalability of this method makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide (DMF) at 50-70°C.
Major Products
Oxidation: 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid.
Reduction: 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-methanol.
Substitution: Various alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the methyl and aldehyde groups, resulting in different chemical reactivity and biological activity.
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid: An oxidized form of the compound with distinct properties.
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-methanol: A reduced form with different functional groups and reactivity.
Uniqueness
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde is unique due to its combination of a tetrahydroimidazo[1,2-a]pyrazine core with a methyl and aldehyde group. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde (CAS: 623564-20-5) is a heterocyclic compound with potential biological activities. This compound has garnered attention due to its interaction with various biological targets, particularly the P2X7 receptor, which plays a significant role in inflammatory responses and neurodegenerative diseases.
- Molecular Formula : C₈H₁₁N₃O
- Molecular Weight : 165.19 g/mol
- IUPAC Name : this compound
- CAS Number : 623564-20-5
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a modulator of the P2X7 receptor. This receptor is known for its involvement in various physiological and pathological processes including:
- Inflammation : P2X7 receptor activation leads to the release of pro-inflammatory cytokines such as IL-1β.
- Pain Mechanisms : Studies have indicated that antagonists of the P2X7 receptor can alleviate neuropathic and inflammatory pain.
- Neurodegenerative Disorders : The receptor's involvement in neuroinflammation suggests that modulation may benefit conditions like Alzheimer's disease.
Research indicates that this compound acts as an antagonist at the P2X7 receptor. This antagonism can inhibit ATP-mediated signaling pathways that lead to inflammatory responses and cell death. The modulation of this receptor is crucial in therapeutic strategies aimed at reducing inflammation and neuronal damage.
Antagonistic Effects on P2X7 Receptor
A study highlighted the effectiveness of compounds similar to this compound in blocking ATP-induced responses at the P2X7 receptor. The findings suggest that these compounds can significantly reduce the secretion of IL-1β from activated macrophages, indicating their potential as anti-inflammatory agents .
Pain Management Studies
Preclinical studies have shown that antagonists of the P2X7 receptor can mitigate pain responses in animal models. For example:
- Inflammatory Pain Models : Compounds demonstrated a reduction in hyperalgesia when administered prior to inflammatory stimuli.
- Neuropathic Pain Models : The administration of P2X7 antagonists led to decreased pain sensitivity and improved mobility in models of neuropathic pain .
Data Table: Biological Activities and Effects
Q & A
Q. What analytical methods are recommended for quantifying trace impurities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
